TDO Enzymatic Potency: 40 nM IC₅₀ Outperforms LM10, TDO-IN-1, and NTRC 3531-0
In a recombinant human TDO enzyme assay (19‑388 aa, E. coli Transetta (DE3), nanodrop 2000c spectrophotometric readout), CAS 647862-32-6 inhibits TDO with an IC₅₀ of 40 nM [1]. This represents a ≥12‑fold improvement over the widely cited TDO inhibitor LM10 (IC₅₀ 0.62 µM) [2], a 12‑fold improvement over TDO-IN-1 (IC₅₀ 0.62 µM) , and an 8‑fold improvement over NTRC 3531-0 (IC₅₀ 0.49 µM) .
| Evidence Dimension | Recombinant human TDO IC₅₀ (nM) |
|---|---|
| Target Compound Data | 40 nM |
| Comparator Or Baseline | LM10: 620 nM; TDO-IN-1: 620 nM; NTRC 3531-0: 490 nM |
| Quantified Difference | 12.3‑fold to 15.5‑fold more potent than LM10/TDO-IN-1; 8.2‑fold more potent than NTRC 3531-0 |
| Conditions | Recombinant human TDO (19‑388 aa), E. coli expression, spectrophotometric detection (nanodrop 2000c) |
Why This Matters
Higher enzymatic potency enables lower dosing in cellular and in vivo models, reducing the risk of off‑target effects and compound interference.
- [1] BindingDB. BDBM50606613 – IC₅₀ 40 nM (human TDO). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50606613 (accessed 2026-05-13). View Source
- [2] AmBeed. LM10 product page – IC₅₀ 0.62 µM (hTDO). https://www.ambeed.cn (accessed 2026-05-13). View Source
